4-(Methoxymethyl)-2-methylpyrimidine
Description
4-(Methoxymethyl)-2-methylpyrimidine is a substituted pyrimidine derivative characterized by a methoxymethyl (-CH2OCH3) group at the 4-position and a methyl (-CH3) group at the 2-position of the pyrimidine ring. Pyrimidines are nitrogen-containing heterocycles with broad applications in pharmaceuticals, agrochemicals, and coordination chemistry due to their ability to participate in hydrogen bonding and π-stacking interactions .
For instance, the pKa of the N1 proton in 4-amino-5-(methoxymethyl)-2-methylpyrimidine (a close analogue) is 5.9, indicating moderate basicity influenced by electron-donating substituents .
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
4-(methoxymethyl)-2-methylpyrimidine |
InChI |
InChI=1S/C7H10N2O/c1-6-8-4-3-7(9-6)5-10-2/h3-4H,5H2,1-2H3 |
InChI Key |
BGYRCOYMVWYISR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)COC |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
$$
\text{2-Methylpyrimidine} + \text{Methoxymethyl chloride} \xrightarrow[\text{solvent}]{\text{Base}} \text{4-(Methoxymethyl)-2-methylpyrimidine}
$$
- Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) is commonly used to deprotonate the pyrimidine nitrogen or activate the ring for substitution.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) facilitate the reaction.
- Temperature: Elevated temperatures (50–80°C) improve reaction rates and yields.
Key Findings from Patents and Literature
- The alkylation proceeds regioselectively at the 4-position due to electronic and steric factors of the pyrimidine ring.
- Sodium hydride in THF under inert atmosphere allows controlled deprotonation and efficient alkylation with methoxymethyl chloride added dropwise to avoid side reactions.
- Reaction times range from 3 to 6 hours, with monitoring by TLC or HPLC to determine completion.
- Post-reaction workup includes aqueous quenching, extraction with organic solvents, and purification by recrystallization or chromatography.
Alternative Synthetic Routes
Use of Protected Intermediates
- Pyrimidine derivatives can be initially synthesized with protecting groups on the nitrogen atoms to direct selective functionalization.
- After installation of the methoxymethyl group, protecting groups are removed under mild acidic or basic conditions.
Direct Substitution via Nucleophilic Aromatic Substitution
- In some cases, halogenated pyrimidines (e.g., 4-chloropyrimidine derivatives) are reacted with sodium methoxide or methanol under basic conditions to substitute the halogen with a methoxymethyl group.
- This method requires careful control of temperature and pH to avoid multiple substitutions or ring degradation.
Detailed Reaction Conditions and Yields
| Method | Reagents | Solvent | Base | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Alkylation of 2-methylpyrimidine with methoxymethyl chloride | Methoxymethyl chloride | DMF | K₂CO₃ | 60–80°C | 4–6 h | 65–75 | Regioselective alkylation at C-4 |
| Alkylation using NaH and methoxymethyl chloride | Methoxymethyl chloride | THF | NaH | 20–25°C | 3–5 h | 70–80 | Controlled addition, inert atmosphere |
| Nucleophilic aromatic substitution on 4-chloropyrimidine | Sodium methoxide | Methanol | None or mild base | 50°C | 6 h | 60–70 | Requires halogenated precursor |
Purification and Characterization
- Purification: Typically involves extraction, washing, and recrystallization from suitable solvents such as ethyl acetate or hexane.
- Characterization: Confirmed by NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry. Crystallographic data for similar pyrimidine derivatives show well-defined unit cell parameters and confirm substitution patterns.
- Quality Control: HPLC or GC analysis ensures purity >95%.
Research Findings and Mechanistic Insights
- The methoxymethyl group acts as an electron-donating substituent, influencing the electronic density of the pyrimidine ring and directing regioselectivity.
- Alkylation proceeds via nucleophilic attack on the electrophilic methoxymethyl halide, facilitated by base-induced activation of the pyrimidine ring.
- Reaction optimization studies show that anhydrous conditions and controlled temperature significantly improve yields and reduce side products.
Summary Table: Preparation Methods Comparison
| Preparation Method | Advantages | Limitations | Typical Yield | Key Conditions |
|---|---|---|---|---|
| Direct alkylation with methoxymethyl chloride and K₂CO₃ | Simple, straightforward | Moderate yield, possible side reactions | 65–75% | DMF, 60–80°C |
| Alkylation with NaH in THF | Higher yield, better control | Requires inert atmosphere, handling pyrophoric base | 70–80% | THF, 20–25°C |
| Nucleophilic aromatic substitution on halopyrimidine | Useful if halogenated precursor available | Requires precursor synthesis, moderate yield | 60–70% | Methanol, 50°C |
Chemical Reactions Analysis
Types of Reactions: 4-(Methoxymethyl)-2-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the substituents, leading to different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxymethyl group can yield methoxyacetic acid, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
4-(Methoxymethyl)-2-methylpyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving nucleic acid analogs and enzyme inhibitors.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)-2-methylpyrimidine involves its interaction with specific molecular targets. The methoxymethyl group can enhance the compound’s ability to bind to enzymes or receptors, influencing various biochemical pathways. For instance, it may inhibit certain enzymes by mimicking natural substrates or by binding to active sites, thereby altering the enzyme’s activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogues and their properties are compared below:
Table 1: Structural and Physicochemical Comparison
*Estimated based on a related compound in .
Substituent Effects on Reactivity and Bioactivity
Electron-Donating vs. Electron-Withdrawing Groups :
- The methoxymethyl group in 4-(Methoxymethyl)-2-methylpyrimidine is electron-donating, increasing electron density at the pyrimidine ring and stabilizing protonated states. In contrast, the chloro substituent in 4-chloro-2-(methoxymethyl)pyrimidine is electron-withdrawing, enhancing electrophilicity at the 4-position for nucleophilic substitution .
- Replacement of a methyl group with methoxy (e.g., 2-methoxy-4-methylpyrimidine) reduces basicity by 0.6 pKa units due to increased electron withdrawal .
- Hydrogen Bonding and Crystal Packing: Compounds like 4-chloro-6-methoxypyrimidin-2-amine form hydrogen-bonded networks (e.g., N–H···O and C–H···O interactions) that stabilize crystal structures . The methoxymethyl group in the target compound may similarly influence solid-state interactions, though its flexibility could reduce directional bonding compared to rigid substituents like chloro or amino groups.
Key Research Findings
pKa Modulation: The N1 protonation pKa of 4-amino-5-(methoxymethyl)-2-methylpyrimidine (5.9) is higher than bacimethrin (5.32), demonstrating that methoxymethyl substitution increases basicity compared to hydroxylated analogues .
Synthetic Utility: 4-Chloro-2-(methoxymethyl)pyrimidine reacts with Ag(I) ions to form coordination complexes (e.g., Ag(C₁₁H₁₀N₂O)₂·NO₃), highlighting its role in materials science .
Crystal Engineering : Short Cl···N interactions (3.09–3.10 Å) in 4,6-dichloro-5-methoxypyrimidine enable dense 3D frameworks, whereas methoxymethyl-substituted pyrimidines exhibit less predictable packing due to steric effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
